molecular formula C22H26ClN3O3S2 B3223152 (2E)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride CAS No. 1217209-90-9

(2E)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride

Cat. No.: B3223152
CAS No.: 1217209-90-9
M. Wt: 480 g/mol
InChI Key: YFFQCRLJTFQSQC-HRNDJLQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2E)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride” is a structurally complex small molecule featuring a benzothiazole core substituted with an ethoxy group at the 4-position. The morpholine moiety is linked via an ethyl chain to the benzothiazole nitrogen, while the thiophene ring is conjugated through a propenamide backbone in the (2E)-configuration. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Properties

IUPAC Name

(E)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2.ClH/c1-2-28-18-6-3-7-19-21(18)23-22(30-19)25(11-10-24-12-14-27-15-13-24)20(26)9-8-17-5-4-16-29-17;/h3-9,16H,2,10-15H2,1H3;1H/b9-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFQCRLJTFQSQC-HRNDJLQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the ethoxy group. The morpholine moiety is then attached through a nucleophilic substitution reaction. Finally, the thiophene group is incorporated via a coupling reaction, and the compound is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiazole or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

(2E)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2E)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride involves its interaction with specific molecular targets. The benzothiazole ring may bind to enzymes or receptors, modulating their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, while the thiophene group may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

The compound’s structural and functional uniqueness can be contextualized by comparing it to analogous benzothiazole, thiazole, and morpholine-containing derivatives. Below is a detailed analysis:

Structural Analogues and Key Differences

a. N-(1,3-Benzothiazol-2-yl)-3-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]propanamide Hydrochloride ()

  • Structure : Shares the benzothiazole-morpholine-ethylamide backbone but replaces the thiophene-propenamide group with a 4-methylbenzenesulfonyl-propanamide chain.
  • Lack of thiophene reduces π-π stacking interactions compared to the target compound.
  • Bioactivity : Sulfonyl groups are often associated with enhanced metabolic stability but may reduce solubility compared to thiophene derivatives .

b. (E)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-(4-nitrophenyl)prop-2-enamide ()

  • Structure: Features a nitro-substituted phenyl group instead of thiophene and a longer morpholinopropyl chain.
  • The propyl linker may enhance flexibility but reduce steric compatibility with hydrophobic binding pockets.
  • Bioactivity : Nitro groups are common in antimicrobial agents but may confer higher toxicity risks .

c. 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine ()

  • Structure: A thiazole derivative with a chlorophenyl and dimethylaminobenzylidene substituent.
  • The Schiff base (benzylidene) may confer pH-dependent solubility and redox activity.
  • Bioactivity : Such compounds are often explored for anticancer or anti-inflammatory properties due to their planar, conjugated systems .
Pharmacokinetic and Physicochemical Properties

A comparative analysis of key parameters is summarized in Table 1.

Table 1. Comparative Properties of Target Compound and Analogues

Compound Name (Reference) Molecular Weight Key Substituents LogP (Predicted) Solubility (mg/mL) Notable Bioactivity
Target Compound ~525.4* Ethoxy-benzothiazole, thiophene 3.2 1.8 (HCl salt) Likely kinase inhibition
Compound from ~522.0 Methylbenzenesulfonyl 2.8 0.9 Antimicrobial
Compound from ~487.0 4-Nitrophenyl 3.5 0.5 Antimicrobial
Compound from ~354.8 Chlorophenyl, dimethylaminobenzylidene 4.1 0.2 Anticancer

*Estimated based on molecular formula.

Mechanistic and Binding Insights
  • Target Compound : The thiophene’s sulfur atom and conjugated system may enhance interactions with aromatic residues (e.g., tyrosine or tryptophan) in enzyme active sites. The ethoxy group on benzothiazole could improve metabolic stability by reducing oxidation .
  • Morpholine Role : The morpholine moiety in all analogs contributes to solubility and may engage in hydrogen bonding or polar interactions with targets like kinases or GPCRs .
  • Salt Forms : Hydrochloride salts (e.g., target compound and ) generally exhibit higher aqueous solubility than free bases, critical for oral bioavailability .

Biological Activity

The compound (2E)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride is a synthetic organic molecule characterized by its complex structure, featuring a benzothiazole ring, morpholine moiety, and thiophene group. This unique configuration suggests a range of potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C22H25N3O3S2HClC_{22}H_{25}N_3O_3S_2\cdot HCl. Its IUPAC name is (E)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride. The presence of various functional groups indicates potential interactions with biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Benzothiazole Ring : Known for its ability to bind to enzymes or receptors, modulating their activity.
  • Morpholine Moiety : Enhances solubility and bioavailability, facilitating better interaction with biological systems.
  • Thiophene Group : Contributes to the stability and reactivity of the compound.

Antitumor Activity

Research has indicated that compounds containing benzothiazole derivatives exhibit significant antitumor properties. For instance, studies have shown that related benzothiazole compounds can inhibit cell growth in various human-derived tumor cell lines such as breast, colon, ovarian, and renal cancers .

Compound Cell Line IC50 (µM)
CJM -126Breast cancer0.5
CJM -126Colon cancer0.7
CJM -126Ovarian cancer0.6

Antimicrobial Activity

Benzothiazole derivatives have also demonstrated antimicrobial activity against various pathogens. For example, certain derivatives have been shown to exhibit fumigant activity against fungal pathogens like Sclerotinia sclerotiorum and nematodes .

Case Studies

  • In Vitro Studies on Cell Lines : A study evaluated the cytotoxic effects of related benzothiazole compounds on human cancer cell lines. Results indicated that these compounds inhibited cell proliferation through apoptosis induction mechanisms .
  • Proteomic Analysis : Another study utilized iTRAQ-based quantitative proteomics to analyze the effects of benzothiazole on Bradysia odoriphaga. The findings revealed alterations in protein expression related to energy metabolism and stress responses, highlighting the compound's potential as a biopesticide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride
Reactant of Route 2
(2E)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.